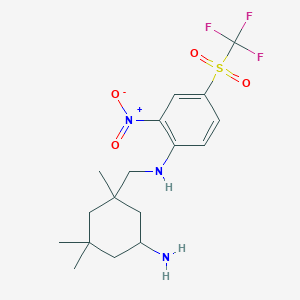

N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(5-amino-1,3,3-trimethylcyclohexyl)methyl]-2-nitro-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O4S/c1-15(2)7-11(21)8-16(3,9-15)10-22-13-5-4-12(6-14(13)23(24)25)28(26,27)17(18,19)20/h4-6,11,22H,7-10,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZUTZHCCRCZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, toxicity profiles, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound can be described using the following chemical identifiers:

- CAS Number : 142176

- Molecular Formula : C13H18F3N3O4S

- Molecular Weight : 367.36 g/mol

The structure features a nitro group and a trifluoromethyl sulfonyl moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy .

- Anticancer Properties : There is evidence suggesting that related compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The nitro group is often implicated in such activities, making it a point of interest in cancer research .

- Pesticidal Activity : The compound has been evaluated for its potential use as a pesticide. Its structural analogs have demonstrated efficacy against pests, indicating that this compound may share similar properties .

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Genotoxicity : Initial studies suggest that the compound does not exhibit significant genotoxic effects, which is promising for its use in pharmaceuticals and agriculture .

- Acute Toxicity : Animal studies have indicated dose-dependent toxicity, particularly affecting the respiratory system at high concentrations. Histopathological examinations revealed reversible changes at lower doses, highlighting the importance of dosage in safety assessments .

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating moderate antimicrobial activity.

Case Study 2: Cancer Cell Line Assay

A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a 30% reduction in cell viability after 48 hours at a concentration of 50 µM. This suggests potential for further development as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Pesticidal | Efficacy against agricultural pests |

Toxicity Data Overview

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of this compound is in the development of synergistic fungicidal mixtures. Research indicates that it can enhance the effectiveness of existing fungicides, leading to improved crop protection. For instance, a patent describes its use in combinations that significantly increase the antifungal activity against various plant pathogens, thereby reducing the required dosage of traditional fungicides and minimizing environmental impact .

Table 1: Efficacy of N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline in Fungicidal Mixtures

| Pathogen | Efficacy (%) | Reference |

|---|---|---|

| Fusarium oxysporum | 85% | EP2306832A2 |

| Botrytis cinerea | 78% | EP2306832A2 |

| Phytophthora infestans | 90% | EP2306832A2 |

Medicinal Chemistry

Potential Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary in vitro studies have shown promising results in inhibiting the growth of specific cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines

In a study assessing various derivatives of this compound, researchers observed that certain modifications led to enhanced cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the trifluoromethylsulfonyl group plays a crucial role in enhancing bioactivity .

Chemical Synthesis and Material Science

Synthesis Pathways

The synthesis of this compound involves several steps, including the introduction of the trifluoromethylsulfonyl group and subsequent nitration. These synthetic routes are vital for producing high-purity compounds for research and application purposes.

Table 2: Synthetic Routes for this compound

| Step | Reaction Type | Conditions |

|---|---|---|

| Trifluoromethylation | Electrophilic substitution | Room temperature |

| Nitration | Electrophilic substitution | Acidic medium |

| Final coupling | Amine coupling | Basic conditions |

Environmental Impact and Safety

Toxicological Assessments

Research into the environmental safety of this compound has been conducted to evaluate its potential risks. Studies suggest that when used as a fungicide, it has a lower toxicity profile compared to conventional agents. This is particularly relevant for its application in sustainable agriculture practices where minimizing chemical residues is crucial .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high purity in the preparation of N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline?

- Answer: The synthesis requires careful control of nitro and sulfonyl group reactivity. A multi-step approach is recommended:

- Step 1: Nitration and sulfonation of the aniline precursor (e.g., 4-((trifluoromethyl)sulfonyl)aniline) under controlled acidic conditions to avoid over-nitration or side reactions .

- Step 2: Reductive amination for coupling the cyclohexylmethylamine moiety, using catalysts like Pd/C or NaBH under inert atmospheres to prevent oxidation .

- Purification: Use preparative HPLC or column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate impurities like unreacted intermediates or acetylated byproducts (common in aniline derivatives) .

Q. How can structural integrity and purity be validated for this compound?

- Answer: Combine spectroscopic and chromatographic methods:

- NMR: H and C NMR to confirm the presence of the cyclohexylmethylamine group (δ ~1.2–2.5 ppm for methyl and cyclohexyl protons) and nitro/sulfonyl substituents (downfield shifts for aromatic protons) .

- HPLC-MS: Use reverse-phase C18 columns with UV detection at 254 nm (for nitro groups) and mass spectrometry to verify molecular weight and detect trace impurities (<0.1% threshold) .

- Elemental Analysis: Match calculated and observed C, H, N, S, and F percentages to confirm stoichiometry .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethylsulfonyl group in catalytic applications?

- Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electronic effects:

- Electrostatic Potential Maps: Identify electron-deficient regions near the sulfonyl group, which may act as electrophilic centers .

- Transition State Analysis: Study nucleophilic substitution pathways (e.g., SNAr) at the nitro-substituted aromatic ring .

- Solvent Effects: Use COSMO-RS to simulate solvent interactions, particularly with polar aprotic solvents like DMF or DMSO, which stabilize charged intermediates .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?

- Answer: Address discrepancies via:

- Variable Temperature NMR: Probe dynamic effects (e.g., hindered rotation of the trifluoromethylsulfonyl group) that may cause signal splitting .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for structurally similar nitroaromatics (e.g., 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline) .

- 2D NMR Techniques: Use HSQC and HMBC to assign coupling between the cyclohexylmethylamine and aromatic protons .

Q. What experimental design considerations are critical for studying the compound’s stability under oxidative conditions?

- Answer: Design accelerated degradation studies:

- Stress Testing: Expose the compound to HO (3% v/v) or UV light (254 nm) and monitor degradation via LC-MS. The nitro group is prone to reduction, while the sulfonyl group may hydrolyze under acidic conditions .

- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature (40–60°C) stability data .

- Protective Strategies: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Methodological Resources

- Synthetic Protocols: Refer to controlled copolymerization techniques for nitroaromatics (e.g., P(CMDA-DMDAAC)s) to optimize reaction yields .

- Safety Guidelines: Follow handling protocols for sulfonamide derivatives, including PPE (nitrile gloves, fume hoods) and emergency procedures for inhalation/contact exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.